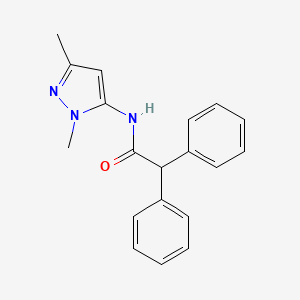

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14-13-17(22(2)21-14)20-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQFOXPXOYHZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide exhibits a range of biological activities that have garnered attention in pharmacological research.

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds containing pyrazole moieties often demonstrate significant antioxidant and anti-inflammatory effects. For instance, molecular docking studies have shown that derivatives of pyrazole can effectively inhibit inflammatory pathways and oxidative stress markers, making them potential candidates for treating chronic inflammatory diseases .

Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer properties. This compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies suggest that its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Neuroprotective Effects

This compound has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). In vitro assays demonstrated that it enhances glutamate-induced calcium release in astrocytes, suggesting potential applications in neurodegenerative disorders where glutamate signaling is disrupted .

Beyond biological applications, this compound is being explored for its material properties:

Nonlinear Optical Properties

Compounds with pyrazole structures have been reported to exhibit nonlinear optical (NLO) properties due to their unique electronic configurations. These characteristics make them suitable for applications in photonics and optoelectronics, such as in the development of laser materials and optical devices .

Electroluminescent Properties

Recent studies have indicated that certain pyrazole derivatives can act as electroluminescent materials. This property is beneficial for applications in organic light-emitting diodes (OLEDs) and other display technologies .

Case Studies

Several case studies highlight the efficacy of this compound in various research contexts:

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Neuroprotective Research

In neuropharmacology research, this compound was shown to protect neuronal cells from glutamate-induced excitotoxicity, supporting its potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as anti-inflammatory or analgesic responses .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Pyrazole Moieties

(a) N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (Compound 13)

- Structure : Lacks the diphenyl group, featuring a simpler acetamide substituent.

- Synthesis : Prepared via acetylation of 1,3-dimethyl-1H-pyrazol-5-amine with acetic anhydride (70% yield) .

(b) Elexacaftor (VX-445)

- Structure : Contains a pyrazole ring linked via a sulfonamide group to a benzamide scaffold, with additional trifluoromethyl and pyrrolidine substituents .

- Key Differences : The sulfonamide linker (vs. diphenylacetamide) enhances solubility and hydrogen-bonding capacity, critical for its role as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator .

- Pharmacology : Approved for cystic fibrosis treatment; the pyrazole and sulfonamide groups synergize to improve CFTR protein folding .

Analogues with Diphenylacetamide Moieties

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (Compound 15)

- Structure : Replaces the pyrazole ring with a benzothiazole heterocycle and adds a trifluoromethyl group.

- Synthesis: Prepared via microwave-assisted coupling of 2-amino-6-trifluoromethylbenzothiazole with 2,2-diphenylacetyl chloride (42% yield) .

- The trifluoromethyl group enhances metabolic stability .

(b) 2,2-Diphenylacetamide Derivatives (e.g., Loperamide, Darifenacin)

Hybrid Structures with Mixed Features

(a) N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37)

- Structure : Combines benzothiazole and diphenylacetamide groups via an acetamide linker.

- Synthesis: Achieved using PyBOP-mediated coupling of 2-(2,2-diphenylacetamide)acetic acid with 2-aminobenzothiazole .

Critical Insights

- Pyrazole vs. Benzothiazole : Pyrazole-containing compounds (e.g., Elexacaftor) often target protein-protein interactions, while benzothiazole derivatives (e.g., Compound 15) may favor enzyme inhibition due to enhanced aromatic stacking .

- Diphenylacetamide Role : The diphenyl group in the target compound likely improves bioavailability and CNS penetration compared to simpler acetamides .

- Synthetic Accessibility : The target compound’s synthesis (analogous to methods in ) is feasible but may require optimization for scalability.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethyl group at the 1 and 3 positions and a diphenylacetamide moiety. The general formula can be represented as follows:

This structure contributes to its biological activity through various mechanisms, including modulation of receptor activity and interaction with multiple biological pathways.

Pharmacological Activities

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer effects. For instance, studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) with IC50 values indicating potent activity. In particular, derivatives have been reported to achieve IC50 values as low as 5.35 μM against HepG2 cells .

2. Anti-inflammatory Effects

Compounds within this class have been evaluated for their anti-inflammatory properties. A study highlighted that certain pyrazole derivatives act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions. The anti-inflammatory activities of these compounds were superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

3. Antimicrobial Activity

this compound has also shown antimicrobial properties. Various studies have reported its effectiveness against bacterial and fungal strains, suggesting its potential use in treating infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

The presence of electronegative substituents in specific positions has been shown to enhance the compound's interaction with target receptors.

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study examining the anticancer potential of pyrazole derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound revealed its ability to inhibit COX enzymes effectively. The results indicated that it could serve as a lead compound for developing new anti-inflammatory medications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide and its derivatives?

- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For example, equimolar reactants (e.g., substituted phenyl derivatives and acetamide precursors) are refluxed at 150°C in the presence of catalysts like pyridine and Zeolite (Y-H) or K₂CO₃ in N,N-dimethylformamide (DMF). These conditions promote nucleophilic substitution or cyclization to form the pyrazole-acetamide scaffold .

Q. How is X-ray crystallography applied to determine the molecular structure of diphenylacetamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is performed using programs like SHELXL for refinement. Key parameters include dihedral angles between aromatic rings (e.g., 84.6–85.0° in 2,2-diphenylacetamide) and hydrogen-bonding motifs (e.g., N–H⋯O interactions forming R₂²(8) ring motifs). Crystallization is achieved via slow evaporation of acetone:methanol solutions .

Q. What pharmacological activities have been reported for diphenylacetamide-based compounds?

- Methodological Answer : Derivatives exhibit antimycobacterial activity and are intermediates in pharmaceuticals like Darifenacin (a bladder antispasmodic). Biological evaluation typically involves in vitro assays against mycobacterial strains or receptor-binding studies to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

- Methodological Answer : Systematic comparison of substituent effects (e.g., methyl vs. phenyl groups on the pyrazole ring) using standardized assays (e.g., MIC values for antimycobacterial activity). Contradictions may arise from differences in cell lines, assay conditions, or purity; orthogonal validation via HPLC and NMR is critical .

Q. What strategies optimize reaction yields in synthesizing pyrazole-acetamide derivatives?

- Methodological Answer : Reaction optimization includes screening catalysts (e.g., Zeolite vs. K₂CO₃), solvents (DMF vs. toluene), and temperatures. Design of Experiments (DoE) can identify synergistic effects. For example, DMFDMA (dimethylformamide dimethyl acetal) enhances yields in enamine formation by stabilizing reactive intermediates .

Q. How does computational modeling aid in understanding interactions with biological targets?

- Methodological Answer : Molecular docking studies using crystallographic data (e.g., PDB entries) predict binding modes to targets like nuclear receptors (e.g., TLX). Electrostatic potential maps and QSAR models analyze substituent contributions to affinity, guiding rational design .

Q. What approaches are used to establish structure-activity relationships (SAR) for these compounds?

- Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions (e.g., halogenation, alkylation) on the pyrazole or phenyl moieties. Biological testing (e.g., IC₅₀ values) identifies critical pharmacophores. For example, trifluoromethyl groups enhance metabolic stability in nuclear receptor ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.